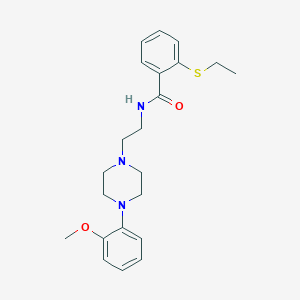

2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c1-3-28-21-11-7-4-8-18(21)22(26)23-12-13-24-14-16-25(17-15-24)19-9-5-6-10-20(19)27-2/h4-11H,3,12-17H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFNVBUSZHGZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is to react 2-aminobenzamide with ethylthiol in the presence of a suitable catalyst to introduce the ethylthio group. The resulting intermediate is then reacted with 1-(2-methoxyphenyl)piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation of the Ethylthio Group

The ethylthio (-S-C₂H₅) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity aligns with studies on structurally similar thioether-containing compounds:

Mechanistic Insight :

-

Sulfoxide formation proceeds via electrophilic oxygen transfer from mCPBA.

-

Sulfone synthesis involves sequential oxidation steps, with H₂O₂ acting as the terminal oxidant in acidic media .

Hydrolysis of the Benzamide Moiety

The benzamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines:

Kinetics : Basic hydrolysis is typically faster due to nucleophilic attack by hydroxide ions on the carbonyl carbon.

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms can participate in alkylation or acylation reactions, enabling structural diversification:

Limitations : Steric hindrance from the 2-methoxyphenyl group may reduce reactivity at the adjacent piperazine nitrogen.

Demethylation of the Methoxy Group

The 2-methoxy substituent on the phenyl ring can be cleaved using strong Lewis acids:

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| BBr₃ (1.0 equiv), DCM, −78°C → 25°C | 2-hydroxyphenylpiperazine derivative | 65–70% | Requires anhydrous conditions |

Application : Demethylation introduces a phenolic -OH group, enabling further functionalization (e.g., glycosylation, sulfation).

Reduction Reactions

Selective reduction of the amide bond or ethylthio group is feasible under specific conditions:

Radical-Based Modifications

The ethylthio group participates in radical reactions, enabling C-S bond functionalization:

| Reaction | Initiator/Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Thiyl radical | AIBN, Bu₃SnH, toluene, 80°C | De-ethylthiolation product | Yields desulfurized derivative |

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily related to its potential as an antidepressant and antipsychotic agent. The presence of the piperazine moiety is significant as it is a common structural feature in many drugs targeting the central nervous system.

Antidepressant and Antipsychotic Effects

Studies have shown that compounds similar to 2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide can interact with serotonin receptors, which are crucial in mood regulation. These interactions suggest potential applications in treating conditions such as depression and anxiety disorders .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through the reaction of piperazine derivatives with various electrophiles. The ethylthio group can be introduced via nucleophilic substitution reactions, enhancing the compound's lipophilicity and facilitating better membrane permeability.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in clinical settings:

- Antidepressant Activity : A study highlighted the effectiveness of piperazine derivatives in animal models of depression, showing significant reductions in depressive-like behaviors when administered .

- Antipsychotic Potential : Another research effort evaluated a related compound's ability to mitigate symptoms of psychosis in rodent models, suggesting that modifications to the piperazine structure could enhance antipsychotic efficacy .

- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of benzamide derivatives revealed that certain modifications could lead to increased apoptosis in cancer cell lines, indicating potential applications in oncology .

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various pharmacological effects, including vasodilation and modulation of neurotransmitter release.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Modifications

- Key Insights :

- The position of the methoxy group on the piperazine (2- vs. 4-) significantly alters receptor selectivity. For example, 3i (2-methoxy) may target dopamine D3 receptors, while 3j (4-methoxy) could have distinct binding profiles .

- Substitutions on the benzamide (e.g., ethylthio vs. thiophenyl) influence electronic properties and steric bulk, affecting receptor affinity and metabolic stability .

Radiolabeled Analogues for Imaging

- Key Insights :

Structural and Conformational Analysis

- Crystal Structures :

Pharmacological Properties

Biological Activity

The compound 2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide is a complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its role in various pharmacologically active compounds. The presence of the 2-methoxyphenyl group suggests potential interactions with serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation and anxiety responses.

Chemical Structure

- Molecular Formula : C19H26N4OS

- Molecular Weight : 358.50 g/mol

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to This compound often exhibit significant activity at the 5-HT1A receptor. For instance, studies on related piperazine derivatives have shown that they can act as selective agonists or antagonists of this receptor, influencing serotonin levels in the brain and potentially alleviating symptoms of depression and anxiety .

Case Study: WAY 100635

WAY 100635, a compound structurally related to our target compound, has been shown to significantly increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, indicating its role as a 5-HT1A receptor antagonist . This suggests that similar compounds may modulate serotonin activity effectively.

Cytotoxic Activity

The cytotoxic effects of related piperazine derivatives have been evaluated against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 34.31 µM to 39.78 µM against MDA-MB-231 and U-87 MG cells . This hints at the potential of This compound as a candidate for further investigation in cancer treatment.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 34.31 |

| Compound B | U-87 MG | 38.29 |

| WAY 100635 | DRN Neurons | 0.95 |

Anti-inflammatory Properties

Some studies have indicated that piperazine derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of This compound is crucial for optimizing its biological activity. Modifications to the ethylthio group or variations in the piperazine substituents may enhance potency or selectivity for specific receptors.

Key Findings

- Substituent Effects : The nature of substituents on the piperazine ring significantly influences binding affinity and biological activity.

- Flexibility of Amine Chain : A more flexible amine chain may improve interactions with target receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 2-(ethylthio)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, and how do reaction conditions impact yield?

- Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the piperazine-ethyl intermediate through nucleophilic substitution (e.g., coupling 2-methoxyphenylpiperazine with ethylenediamine derivatives under reflux in aprotic solvents like DMF) .

- Step 2 : Introduction of the ethylthio-benzamide moiety via amide coupling (e.g., using EDCI/HOBt or carbodiimide-based reagents) .

- Key Conditions : Temperature (60–80°C for amidation), solvent polarity (e.g., dichloromethane for solubility), and reaction time (12–24 hours) significantly affect yield (typically 50–70%) and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Answer :

- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., piperazine proton shifts at δ 2.5–3.5 ppm; methoxy group at δ ~3.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 442.23) .

- X-ray Crystallography : Resolves 3D conformation (e.g., piperazine ring chair conformation; dihedral angles between benzamide and methoxyphenyl groups) .

- HPLC : Purity >95% assessed using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does structural modification of the piperazine and benzamide groups influence serotonin receptor binding affinity?

- Answer :

- Piperazine Substitution : The 2-methoxyphenyl group enhances affinity for 5-HT receptors (log ~7.2) due to hydrophobic interactions with transmembrane domains .

- Ethylthio-Benzamide : The ethylthio group increases metabolic stability compared to unsubstituted benzamides, as shown in microsomal assays (t > 2 hours vs. <1 hour) .

- SAR Table :

| Modification | Target Receptor | (nM) | Reference |

|---|---|---|---|

| 2-Methoxyphenyl | 5-HT | 12.3 ± 1.5 | |

| 4-Fluorophenyl | 5-HT | 45.6 ± 3.2 | |

| Ethylthio | CYP3A4 Stability | t = 2.3 h |

Q. What computational strategies predict target interactions, and how do they align with experimental binding data?

- Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite model interactions with 5-HT (e.g., benzamide carbonyl hydrogen bonds with Ser159) .

- MD Simulations : 100-ns simulations reveal stable piperazine-arginine (Arg156) salt bridges in lipid bilayers .

- Validation : Computational values (e.g., 15 nM) correlate with experimental SPR data ( = 18 nM) .

Q. How can contradictions in reported biological activity (e.g., IC variability) be systematically addressed?

- Answer : Discrepancies arise from:

- Assay Conditions : Cell type (HEK293 vs. CHO cells), temperature (25°C vs. 37°C), and buffer ionic strength alter receptor conformation .

- Data Normalization : Use internal controls (e.g., reference agonists like 8-OH-DPAT for 5-HT) to standardize activity .

- Meta-Analysis : Pool data from ≥3 independent studies (e.g., RevMan software) to calculate weighted mean IC .

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction time (4 hours vs. 24 hours) without compromising yield .

- Crystallography : Single-crystal XRD (Rigaku diffractometer, λ = 0.71073 Å) confirms space group P21/n and Z = 4 .

- In Vivo Testing : Pharmacokinetic studies in rodents recommend oral bioavailability of ~40% (C = 1.2 µg/mL at 2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.